molecular formula C17H23NO2 B237566 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester CAS No. 130342-81-3

3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester

Cat. No.: B237566
CAS No.: 130342-81-3
M. Wt: 273.37 g/mol
InChI Key: MMKZDDDDODERSJ-JJXSEGSLSA-N
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Description

RTI-32, also known as (–)-2β-Carbomethoxy-3β-(4-tolyl)tropane, is a phenyltropane-based cocaine analogue. It has similar properties in vitro to related drugs such as RTI-31. This compound is primarily known for its role as a dopamine reuptake inhibitor, which makes it of significant interest in neuropharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RTI-32 involves several steps, starting from tropinone. The key steps include:

    Reduction of Tropinone: Tropinone is reduced to tropane using a reducing agent such as sodium borohydride.

    Carbomethoxylation: The tropane is then reacted with methyl chloroformate to introduce the carbomethoxy group.

    Substitution Reaction:

Industrial Production Methods

Industrial production of RTI-32 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

RTI-32 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

RTI-32 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies of dopamine reuptake inhibitors.

    Biology: RTI-32 is employed in research on neurotransmitter transporters and their role in various neurological disorders.

    Medicine: The compound is investigated for its potential therapeutic applications in treating conditions such as depression and Parkinson’s disease.

    Industry: RTI-32 is used in the development of diagnostic tools and imaging agents for neuroimaging

Mechanism of Action

RTI-32 exerts its effects by inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. The primary molecular targets of RTI-32 are the dopamine transporter, serotonin transporter, and norepinephrine transporter. By binding to these transporters, RTI-32 prevents the reuptake of neurotransmitters, leading to increased neurotransmitter levels and prolonged signaling .

Comparison with Similar Compounds

RTI-32 is compared with other similar compounds such as RTI-31, RTI-55, and RTI-121. These compounds share a similar phenyltropane structure and mechanism of action but differ in their binding affinities and selectivity for neurotransmitter transporters. RTI-32 is unique in its balance of potency and selectivity, making it a valuable tool in neuropharmacological research .

List of Similar Compounds

  • RTI-31
  • RTI-55
  • RTI-121
  • LU19-005
  • BTCP
  • GBR12909
  • GBR12935
  • Mazindol
  • LU17-133
  • EXP561

Properties

IUPAC Name

methyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-11-4-6-12(7-5-11)14-10-13-8-9-15(18(13)2)16(14)17(19)20-3/h4-7,13-16H,8-10H2,1-3H3/t13-,14+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKZDDDDODERSJ-JJXSEGSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926687
Record name [1R-(exo,exo)]-8-Methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130342-81-3
Record name RTI 32
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130342-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RTI-coc 32
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130342813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1R-(exo,exo)]-8-Methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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